Octyl 2-chloropropanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21ClO2 |
|---|---|
Molecular Weight |
220.73 g/mol |
IUPAC Name |
octyl 2-chloropropanoate |
InChI |
InChI=1S/C11H21ClO2/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h10H,3-9H2,1-2H3 |
InChI Key |
BGMYDZVCAOVIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Octyl 2 Chloropropanoate
Conventional Esterification Strategies
Conventional methods for the synthesis of Octyl 2-chloropropanoate primarily involve the formation of an ester linkage between an octyl alcohol and a 2-chloropropanoic acid moiety. These approaches are generally straightforward and can be accomplished through direct acid-catalyzed esterification or by using a more reactive acid derivative like an acyl chloride.
Direct Esterification Approaches
The most common direct esterification method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, this involves reacting 2-chloropropanoic acid with 1-octanol.
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can be employed to achieve higher yields. organic-chemistry.org Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.org
Table 1: Representative Reaction Parameters for Fischer Esterification of 2-Chloropropanoic Acid with 1-Octanol
| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 2-Chloropropanoic Acid, 1-Octanol (excess) | Sulfuric Acid | Toluene | Reflux | Several hours | Moderate to High |
Note: The data in this table is illustrative and based on general principles of Fischer esterification. Specific yields can vary based on the precise reaction conditions.
Acyl Chloride-Alcohol Reaction Pathways
A more reactive and often higher-yielding approach to this compound involves the use of 2-chloropropionyl chloride. Acyl chlorides are highly electrophilic and react readily with alcohols to form esters, with the concomitant release of hydrogen chloride (HCl). patsnap.com
This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. patsnap.com A base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the HCl produced, which can otherwise lead to side reactions. The reaction of 2-chloropropionyl chloride with 1-octanol provides a direct and efficient route to the desired ester.
For instance, a general procedure would involve the slow addition of 2-chloropropionyl chloride to a solution of 1-octanol in an inert solvent like dichloromethane or diethyl ether, often at reduced temperatures to control the exothermic reaction.
Table 2: Typical Reaction Conditions for the Synthesis of this compound from 2-Chloropropionyl Chloride
| Reactants | Base | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| 2-Chloropropionyl Chloride, 1-Octanol | Pyridine | Dichloromethane | 0 °C to room temp. | 1-3 hours |
Note: This table represents typical conditions. The molar ratios of reactants and base, as well as the specific solvent and temperature, can be optimized to maximize yield and purity.
Stereoselective Synthesis and Enantiomeric Control
This compound possesses a chiral center at the second carbon of the propanoate moiety, meaning it can exist as two enantiomers, (R)- and (S)-Octyl 2-chloropropanoate. The synthesis of enantiomerically pure or enriched forms of this compound is crucial for applications where stereochemistry is important, such as in the synthesis of pharmaceuticals or agrochemicals.
Chiral Induction in the Preparation of this compound
Chiral induction in the synthesis of this compound can be achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.
In the context of this compound synthesis, a chiral alcohol could be esterified with 2-chloropropionic acid, and the resulting diastereomers separated. However, a more direct approach involves the use of a chiral auxiliary attached to the 2-chloropropionyl moiety. For example, a chiral oxazolidinone can be acylated with 2-chloropropionyl chloride, and the resulting N-acyl oxazolidinone can then be used in subsequent reactions, with the chiral auxiliary guiding the stereochemistry. The final step would involve the alcoholysis with 1-octanol to release the chiral ester and the auxiliary. nih.gov
Processes for Optical Isomer Generation (e.g., from Lactates)
A common and effective method for generating optically active alkyl 2-chloropropanoates is through the stereospecific conversion of readily available chiral precursors, such as lactic acid esters (lactates). google.comgoogle.com Both (R)- and (S)-lactic acid are commercially available in high enantiomeric purity.
The conversion of the hydroxyl group of an octyl lactate (B86563) to a chloride can be achieved with reagents like thionyl chloride (SOCl₂) or phosgene. google.com The stereochemical outcome of this reaction, whether it proceeds with retention or inversion of configuration, can be controlled by the reaction conditions. For example, the reaction of an octyl lactate with thionyl chloride in the presence of a base like pyridine typically leads to an inversion of configuration. google.com
Table 3: Stereospecific Conversion of Octyl Lactates to Octyl 2-chloropropanoates
| Starting Material | Reagent | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|---|
| (S)-Octyl lactate | Thionyl chloride (SOCl₂) | Pyridine | (R)-Octyl 2-chloropropanoate | Inversion |
| (R)-Octyl lactate | Thionyl chloride (SOCl₂) | Pyridine | (S)-Octyl 2-chloropropanoate | Inversion |
Another important method for generating single enantiomers is through the kinetic resolution of a racemic mixture of this compound. This can be effectively achieved using enzymes, particularly lipases. nih.gov In a lipase-catalyzed hydrolysis, one enantiomer of the racemic ester is preferentially hydrolyzed to the corresponding alcohol and 2-chloropropionic acid, leaving the unreacted ester enriched in the other enantiomer. mdpi.com For example, lipase (B570770) from Candida rugosa has been shown to be effective in the kinetic resolution of related esters. nih.gov The efficiency of the resolution is often expressed in terms of the enantiomeric excess (ee) of the remaining substrate and the product.
Control of Configuration during Synthetic Transformations
The control of stereochemical configuration is a critical aspect of stereoselective synthesis. As mentioned in the previous section, the reaction of octyl lactate with thionyl chloride can proceed with either inversion or retention of configuration depending on the reaction conditions.
Inversion of Configuration: When the reaction is carried out in the presence of a base like pyridine, the pyridine attacks the intermediate chlorosulfite ester, leading to a nucleophilic substitution by the chloride ion with an inversion of stereochemistry (S_N2 mechanism). google.com This allows for the synthesis of (R)-Octyl 2-chloropropanoate from (S)-Octyl lactate and vice versa.
Retention of Configuration: In the absence of a base and at higher temperatures, the chlorosulfite ester can decompose via an intramolecular mechanism (S_Ni mechanism), where the chloride is delivered from the same face, resulting in retention of the original stereochemistry. This would allow for the synthesis of (S)-Octyl 2-chloropropanoate from (S)-Octyl lactate.
By carefully selecting the reagents and reaction conditions, it is possible to control the stereochemical outcome of the synthesis and obtain the desired enantiomer of this compound in high optical purity.
Advanced Synthetic Techniques and Process Monitoring
The efficient synthesis of this compound relies on precise control over reaction parameters and the ability to monitor the reaction progress in real-time. Advanced synthetic techniques and in-situ process monitoring are crucial for optimizing reaction conditions, improving yield and purity, and ensuring process safety and reproducibility.
Application of In-Situ Spectroscopic Techniques for Reaction Monitoring
In-situ spectroscopic techniques offer a powerful means to monitor the progress of the esterification reaction to form this compound in real-time, without the need for sampling and offline analysis. pnnl.govyoutube.comnih.govuclan.ac.uk This allows for immediate feedback on the reaction kinetics and the formation of any byproducts.
Fourier Transform Infrared (FTIR) Spectroscopy:
In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly valuable tool for monitoring the esterification of 2-chloropropanoic acid with 1-octanol. youtube.commdpi.comresearchgate.net By inserting an ATR probe directly into the reaction vessel, spectra can be continuously collected. The progress of the reaction can be tracked by monitoring the changes in specific infrared absorption bands.
Key vibrational frequencies that can be monitored include:
Disappearance of the Carboxylic Acid O-H Stretch: The broad O-H stretching band of the carboxylic acid group in 2-chloropropanoic acid, typically found in the region of 2500-3300 cm⁻¹, will decrease in intensity as the reaction proceeds.
Appearance of the Ester C=O Stretch: A new, sharp carbonyl (C=O) stretching band corresponding to the ester group in this compound will appear, typically around 1735-1750 cm⁻¹. The increase in the intensity of this peak is directly proportional to the concentration of the product. mdpi.com
Appearance of the Ester C-O Stretch: The appearance of the C-O stretching bands of the ester, typically in the 1000-1300 cm⁻¹ region, also indicates product formation.
The data obtained from in-situ FTIR can be used to generate real-time concentration profiles of reactants and products, allowing for precise determination of the reaction endpoint and the calculation of reaction kinetics.
Hypothetical In-Situ FTIR Monitoring Data for this compound Synthesis
Raman Spectroscopy:
Raman spectroscopy is another powerful in-situ technique for monitoring the synthesis of this compound. pnnl.govspectroscopyonline.com It offers several advantages, including the ability to measure in aqueous and solvent-based systems with minimal interference from the solvent. A fiber-optic probe can be immersed in the reaction mixture to collect spectra in real-time.
Key Raman shifts to monitor include:
Ester Carbonyl (C=O) Stretch: The formation of the ester can be monitored by the appearance of a strong Raman band for the C=O stretch, typically around 1730-1740 cm⁻¹. researchgate.net
C-Cl Stretch: The C-Cl stretching vibration in both the reactant and product, typically in the range of 600-800 cm⁻¹, can be monitored for changes that may indicate interactions or conversion.
Reactant and Product Specific Bands: Unique vibrational modes for 2-chloropropanoic acid and this compound in the fingerprint region (below 1500 cm⁻¹) can be identified and tracked to determine their relative concentrations. mdpi.com
By creating a calibration model, the Raman spectral data can be correlated with the concentrations of the reactants and products, providing quantitative real-time monitoring of the reaction. spectroscopyonline.com
Development of Improved Synthetic Protocols
Traditional esterification methods for producing this compound often involve the use of strong acid catalysts and high temperatures, which can lead to side reactions and purification challenges. Research into improved synthetic protocols focuses on milder reaction conditions, more selective catalysts, and enhanced reaction efficiency.
Enzymatic Synthesis:
The use of lipases as biocatalysts for the esterification of 2-arylpropionic acid derivatives has been explored as a greener and more selective alternative to traditional chemical methods. mdpi.com This approach can be extrapolated to the synthesis of this compound.
Advantages: Enzymatic reactions are typically conducted under mild temperature and pH conditions, which can minimize the formation of byproducts and simplify downstream processing. The high selectivity of enzymes can also be beneficial, particularly if a specific enantiomer of the product is desired.
Reaction Conditions: A typical protocol would involve the immobilization of a lipase, such as Candida antarctica lipase B (CALB), on a solid support. The reaction would be carried out in an organic solvent with the enzyme, 2-chloropropanoic acid, and 1-octanol.
Acid Chloride Route:
A more reactive approach involves the use of 2-chloropropionyl chloride as a starting material, which readily reacts with 1-octanol to form the ester. patsnap.com This method avoids the equilibrium limitations of direct esterification.
Advantages: This method is generally faster and can achieve higher yields compared to direct esterification.
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 5-20°C) under anhydrous conditions to prevent hydrolysis of the acid chloride. patsnap.com A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.
Ionic Liquid Catalysis:
Ionic liquids have emerged as promising catalysts for esterification reactions. They can act as both the catalyst and the solvent, and their properties can be tuned to optimize the reaction. For the synthesis of related esters, ionic liquids have been shown to offer high activity and stability.
Advantages: Ionic liquids are non-volatile and can often be recycled, making them a more environmentally friendly option. They can also enhance reaction rates and selectivity.
Comparison of Synthetic Protocols for Haloalkanoate Esters
Reaction Mechanisms and Chemical Transformations Involving Octyl 2 Chloropropanoate
Biocatalytic Transformations and Enzymatic Resolution
Biocatalysis offers a powerful and environmentally benign approach to the synthesis of enantiomerically pure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic esters like octyl 2-chloropropanoate through the stereoselective hydrolysis or synthesis of the ester bond.
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. In the case of racemic this compound, lipases can selectively hydrolyze one enantiomer to the corresponding 2-chloropropanoic acid and octanol, leaving the other enantiomer of the ester enriched.
The efficiency of this process is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to differentiate between the two enantiomers. A high E-value is desirable for effective resolution.
Lipases are known for their broad substrate specificity and versatility in catalyzing reactions. nih.gov However, their enantioselectivity can vary significantly depending on the substrate's structure and the reaction conditions. Candida rugosa lipase (B570770) (CRL) is one of the most extensively studied lipases for the resolution of chiral compounds.
Research on the enzymatic hydrolysis of short-chain esters of 2-chloropropanoic acid has provided critical insights. In the case of methyl 2-chloropropanoate, studies have shown that Candida rugosa lipase exhibits very low enantioselectivity, with an enantiomeric ratio (E-value) of approximately 1. researchgate.net An E-value of 1 signifies that the enzyme hydrolyzes both the (R)- and (S)-enantiomers at nearly the same rate, resulting in no effective kinetic resolution. researchgate.net This lack of selectivity is attributed to the small structural difference between the groups attached to the stereocenter, which the enzyme's active site cannot efficiently recognize. researchgate.net
While direct studies on this compound are limited, the effect of the alcohol chain length on lipase enantioselectivity has been investigated for other chiral acids. For some substrates, increasing the chain length of the alcohol moiety can influence the reaction rate and selectivity. However, studies on the resolution of mandelic acid have shown that long-chain alcohols can lead to lower enantioselectivities. nih.gov It is therefore anticipated that the enantioselectivity of Candida rugosa lipase towards this compound would also be low, similar to or even lower than that observed for the methyl ester.
In contrast, for structurally related but different substrates, such as the fluorinated analogue 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester, CRL has demonstrated a moderate enantioselectivity (E ≈ 10). researchgate.net This highlights that small changes in the substrate structure can significantly impact enzymatic recognition.
Lipases are interfacial enzymes, meaning their catalytic activity is significantly enhanced at the interface between an aqueous phase and an organic (substrate) phase. This phenomenon, known as interfacial activation, involves a conformational change in the enzyme, where a mobile protein loop, or "lid," moves to expose the active site.
The enantiorecognition process is intrinsically linked to the precise orientation of the substrate molecule within the enzyme's active site. For a substrate like this compound, the long, hydrophobic octyl chain will strongly influence its partitioning and orientation at the oil-water interface where the lipase is active. This orientation affects how the chiral center is presented to the catalytic triad (B1167595) of the enzyme. While specific studies on how interfacial phenomena affect the enantiorecognition of this particular compound are not available, it is a critical factor in all lipase-catalyzed resolutions. The interaction between the hydrophobic octyl group and the hydrophobic regions of the lipase's active site pocket plays a crucial role in substrate binding, but as suggested by data on analogues, it does not appear to translate into significant enantioselectivity for the 2-chloropropanoate moiety. researchgate.net
The catalytic mechanism of lipase-mediated hydrolysis follows a well-established pathway for serine hydrolases. The reaction proceeds via a two-step "ping-pong bi-bi" mechanism.
Acylation: The serine residue in the enzyme's catalytic triad (Ser-His-Asp/Glu) performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol (octanol) and forms a covalent acyl-enzyme intermediate.
Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (2-chloropropanoic acid) and regenerate the free enzyme.
From a thermodynamic perspective, the low enantioselectivity (E ≈ 1) observed for the hydrolysis of methyl 2-chloropropanoate by Candida rugosa lipase implies that the difference in the Gibbs free energy of activation (ΔΔG‡) between the (R)- and (S)-enantiomers is close to zero. The enzyme forms the transition states for the hydrolysis of both enantiomers with almost equal ease, which is why no significant resolution occurs.
| Mechanistic Step | Description | Intermediate/Product |
| 1. Acylation | Nucleophilic attack by catalytic Serine on the ester carbonyl. | Tetrahedral Intermediate, Acyl-Enzyme Complex |
| 2. Deacylation | Nucleophilic attack by activated water on the acyl-enzyme complex. | Tetrahedral Intermediate, Free Enzyme |
| Products | The final products of the hydrolysis reaction. | 2-chloropropanoic acid and 1-octanol |
Given the poor enantioselectivity of lipases in standard kinetic resolution of 2-chloropropanoate esters, a more advanced strategy is required to obtain a single enantiomer in high yield. Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of conventional kinetic resolution. wikipedia.org
DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the substrate. frontiersin.org This means that the slow-reacting enantiomer is continuously converted back into the fast-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomeric product. wikipedia.org
For this compound, a DKR process would involve:
Enzymatic Resolution: A lipase selectively hydrolyzes one enantiomer (e.g., the R-ester).
In-situ Racemization: A second catalyst, typically a transition metal complex, simultaneously racemizes the unreacted enantiomer of the ester (e.g., the S-ester).
Ruthenium complexes have been widely and successfully used as racemization catalysts for a variety of substrates, including alcohols and esters, in combination with lipases. nih.gov The application of DKR to related α-chloro esters, such as aryl α-chloro β-keto esters, has been demonstrated using ketoreductases, highlighting the feasibility of this approach for molecules containing an α-chloro stereocenter. rsc.org A successful DKR of this compound would hinge on identifying a racemization catalyst that is compatible with the lipase and operates under similar reaction conditions without deactivating the enzyme.
The efficiency of enzymatic resolutions can be significantly improved by using advanced reactor configurations. Multiphase and extractive membrane bioreactors offer solutions to common issues such as product inhibition and unfavorable reaction equilibria. rsc.org
Enzyme-Catalyzed Dehalogenation Pathways
The cleavage of the carbon-halogen bond in α-haloalkanoic acids is a known biological process catalyzed by a class of enzymes called dehalogenases. nih.gov While specific studies on this compound are not prevalent, the enzymatic dehalogenation of its core structure, 2-chloropropionate, is well-documented. These enzymes typically operate via hydrolytic dehalogenation. nih.govnih.gov
The most common mechanism involves a nucleophilic attack on the α-carbon (the carbon atom bonded to the chlorine). nih.gov One class of dehalogenases utilizes an active site carboxylate group (from an aspartate or glutamate (B1630785) residue) to attack the substrate's α-carbon, proceeding through an S\textsubscript{N}2 mechanism. This forms a covalent ester intermediate between the enzyme and the propionate (B1217596) moiety, displacing the chloride ion. A subsequent hydrolysis step, involving an activated water molecule, cleaves this ester intermediate, releasing the 2-hydroxypropanoate product and regenerating the enzyme's active site. nih.govnih.gov
However, a distinct class of dehalogenase, such as the DL-2-haloacid dehalogenase from Pseudomonas sp. 113, catalyzes the dehalogenation of 2-chloropropionate without forming a covalent enzyme-substrate intermediate. nih.govnih.gov In this pathway, a water molecule from the solvent directly attacks the α-carbon in an S\textsubscript{N}2 reaction, displacing the chloride ion and forming the corresponding lactate (B86563) product in a single step. nih.govresearchgate.net This particular enzyme can act on both D- and L-2-chloropropionate, yielding L- and D-lactate, respectively, indicating an inversion of stereochemistry. nih.govnih.gov
These enzymatic pathways offer a green and highly specific alternative to chemical dehalogenation methods, operating under mild conditions. The substrate specificity of these enzymes is often directed at short-chain haloalkanoic acids, making the 2-chloropropanoate portion of the target molecule a suitable substrate. nih.govnih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in α-chloroesters like this compound makes them excellent electrophilic partners in transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for constructing new carbon-carbon bonds.
Nickel-catalyzed reductive cross-coupling has emerged as a robust strategy for forming C(sp³)–C(sp²) bonds by coupling alkyl electrophiles with aryl electrophiles. organic-chemistry.orgnih.gov In this context, this compound can serve as the alkyl partner, coupling with various (hetero)aryl iodides. These reactions typically employ a stoichiometric metallic reductant, such as manganese or zinc, to turn over the catalytic cycle and avoid the need for pre-formed, sensitive organometallic reagents. organic-chemistry.orgchemrxiv.org The reaction proceeds under mild conditions and shows high functional group tolerance. rsc.orgrsc.org
A notable variant combines nickel catalysis with photoredox catalysis, using an organic reductant like a Hantzsch ester instead of a metal, to achieve the asymmetric reductive cross-coupling of α-chloro esters and aryl iodides. nih.govresearchgate.net
A key advantage of nickel catalysis is the ability to render these cross-coupling reactions enantioselective through the use of chiral ligands. researchgate.net For the asymmetric reductive cross-coupling of α-chloroesters, chiral bis(oxazoline) (BOX) and pyridine-oxazoline (PyOX) ligands have been instrumental. A particularly effective class of ligands for this transformation is chiral bis(oxazoline) ligands, often abbreviated as BiOX. rsc.orgrsc.orgrsc.org
The design of the ligand is crucial for achieving high enantioselectivity. The steric and electronic properties of the ligand coordinate to the nickel center, creating a chiral environment that differentiates between the two enantiotopic faces of a prochiral radical or enolate intermediate derived from the α-chloroester. rsc.orgrsc.org For instance, in the coupling of α-chloroesters with aryl iodides, the use of a specific chiral BiOX ligand can lead to the formation of α-aryl esters with good yields and high enantioselectivities. rsc.orgrsc.org Research has shown that a successful outcome often depends on the steric matching between the ligand and the substrate. rsc.org
Electrochemical methods have also been developed for enantioselective cross-coupling between α-chloroesters and aryl bromides, where the nickel catalyst is reduced at the cathode, and alkyl radicals are generated at the anode. nih.govresearchgate.net
| Ligand Type | Abbreviation | Typical Application | Reference |
| Bis(oxazoline) | BOX / BiOX | Asymmetric reductive coupling of α-chloroesters and aryl halides | rsc.orgrsc.orgrsc.org |
| Pyridine-oxazoline | PyOX | Asymmetric cross-coupling reactions | [---] |
| 4,4′-Di-tert-butyl-2,2′-bipyridine | dtbbpy | Non-asymmetric reductive cross-coupling | organic-chemistry.orgchinesechemsoc.org |
The precise mechanism of nickel-catalyzed reductive cross-couplings can vary but generally involves radical intermediates and catalytic cycles that shuttle between different nickel oxidation states, such as Ni(0)/Ni(II) or Ni(I)/Ni(III). oaepublish.comresearchgate.netacs.org
A widely accepted general mechanism proceeds as follows:
Activation of the Aryl Halide : A low-valent Ni(0) species, generated in situ by the reduction of a Ni(II) precatalyst, undergoes oxidative addition to the (hetero)aryl iodide to form an organonickel(II) intermediate, Ar-Ni(II)-I. nih.govorgsyn.org
Formation of the Alkyl Radical : Concurrently, the α-chloroester is converted into an alkyl radical. This can occur through various pathways, including a single-electron transfer (SET) from a Ni(I) species or direct reduction by the stoichiometric reductant (e.g., Mn⁰). acs.orgacs.orgacs.org
Radical Capture : The alkyl radical is trapped by the Ar-Ni(II)-I complex. This step can lead to a high-valent Ni(III) intermediate (Ar-Ni(III)-(Alkyl)-I). nih.govorgsyn.org
Reductive Elimination : The Ni(III) species undergoes rapid reductive elimination to form the desired C-C bond of the α-aryl ester product, regenerating a Ni(I) halide species. nih.gov
Catalyst Regeneration : The Ni(I) species is then reduced back to the active Ni(0) catalyst by the stoichiometric reductant, completing the catalytic cycle. nih.gov
Alternative pathways exist, such as the initial formation of a Ni(I) complex that captures the alkyl radical before reacting with the aryl halide. oaepublish.comacs.org DFT calculations and spectroscopic studies suggest that the specific pathway and the rate-determining step can depend on the substrates, ligands, and reductants used. acs.orgacs.org
The nickel-catalyzed reductive cross-coupling of α-chloroesters demonstrates a broad substrate scope, particularly with respect to the (hetero)aryl iodide coupling partner. nih.gov
Scope:
Aryl Iodides : The reaction tolerates a wide range of electronically and sterically diverse aryl iodides. Substrates bearing both electron-donating and electron-withdrawing groups are generally effective. organic-chemistry.orgchinesechemsoc.org
Heteroaryl Iodides : Various heteroaromatic systems, which are prevalent in pharmaceuticals, can be successfully coupled. rsc.orgrsc.org
Functional Group Tolerance : A key advantage of this method is its high functional group tolerance. Groups such as esters, ketones, nitriles, and protected amines and alcohols are well-tolerated, which is a significant improvement over methods requiring highly reactive organometallic reagents. organic-chemistry.orgnih.gov
Alkyl Halides : While the focus is on α-chloroesters, the broader methodology is applicable to a range of primary and secondary alkyl halides. organic-chemistry.orgacs.org
Limitations:
β-Hydride Elimination : A common side reaction in cross-coupling with secondary alkyl electrophiles is β-hydride elimination. However, this is often less of a concern with α-chloroesters. For other secondary alkyl halides, isomerization of the alkyl group can be a significant issue, although nickel-based systems are generally less prone to this than palladium catalysts. acs.org
Homocoupling : Reductive homocoupling of either the alkyl or aryl halide to form alkyl-alkyl or aryl-aryl dimers is a potential side reaction that can be minimized by careful control of reaction conditions and ligand choice. organic-chemistry.org
Steric Hindrance : Highly sterically hindered substrates, particularly ortho-substituted aryl iodides or bulky α-chloroesters, can sometimes react more slowly or give lower yields. organic-chemistry.org
| Coupling Partner | Reactivity/Tolerance | Potential Issues | Reference |
| Electron-rich Aryl Iodides | Good | Generally well-tolerated | organic-chemistry.orgnih.gov |
| Electron-poor Aryl Iodides | Good | Generally well-tolerated | organic-chemistry.orgchinesechemsoc.org |
| Heteroaryl Iodides | Good | Tolerates various heterocycles | rsc.orgrsc.org |
| Sterically Hindered Aryl Iodides | Moderate to Good | Slower reaction rates, lower yields | organic-chemistry.org |
| Other Alkyl Halides | Variable | β-hydride elimination, homocoupling | acs.orgacs.org |
Nickel-Catalyzed Reductive Cross-Coupling with (Hetero)aryl Iodides
Polymerization Initiation and Controlled Radical Polymerization
The activated carbon-chlorine bond in this compound makes it a suitable initiator for controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). researchgate.net CRP methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. alfachemic.com
In a typical ATRP process, a transition metal complex (commonly copper-based) in a lower oxidation state reversibly activates the C-Cl bond of the initiator. This process generates a radical species that can add to a monomer molecule, initiating polymerization. The metal complex is oxidized in the process. This propagating radical can then be reversibly deactivated by the metal complex in the higher oxidation state, reforming the dormant polymer chain and the lower-oxidation-state metal activator.
This dynamic equilibrium between active (radical) and dormant (halide-capped) species keeps the concentration of radicals low at any given time, minimizing irreversible termination reactions. researchgate.net The 2-chloropropanoate structure is a well-established initiating group for ATRP, and the octyl ester chain provides solubility in common organic monomers and solvents. By using this compound as an initiator, one could synthesize well-defined polymers such as polystyrene, poly(methyl methacrylate), or other vinyl polymers. The ester group remains as the α-end group of the resulting polymer chain. researchgate.net
Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. iarjset.com In this process, an alkyl halide, such as this compound, serves as an initiator. The polymerization is catalyzed by a transition metal complex, typically copper-based, which reversibly activates and deactivates the growing polymer chains.
The initiation step involves the abstraction of the chlorine atom from this compound by the transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br complexed with a ligand). This process generates a radical species and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br₂ complexed with the same ligand). This radical then initiates polymerization by adding to a monomer molecule. The key to the controlled nature of ATRP lies in the reversible deactivation of the propagating radical by the higher oxidation state metal complex, which reforms the dormant polymer chain with a terminal halogen atom. cmu.edu
The general mechanism for ATRP initiation with this compound can be represented as follows:
Initiation: CH₃CH(Cl)C(=O)O(CH₂)₇CH₃ + Cu(I)/Ligand ⇌ [CH₃CH(•)C(=O)O(CH₂)₇CH₃] + Cu(II)X/Ligand
Propagation: [CH₃CH(•)C(=O)O(CH₂)₇CH₃] + n(Monomer) → Polymer-CH(CH₃)C(=O)O(CH₂)₇CH₃
The efficiency of initiation is a critical factor in achieving a well-controlled polymerization. Ideally, the rate of initiation should be comparable to or faster than the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. While specific kinetic data for this compound is not extensively reported, studies on analogous chloro-initiators suggest that they are generally less reactive than their bromo- or iodo- counterparts. This lower reactivity can be advantageous in certain polymerization systems, allowing for better control over the reaction kinetics.
Below is a representative data table illustrating the effect of the initiator on the polymerization of a generic acrylate (B77674) monomer.
| Initiator | Monomer | Catalyst System | T (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Ethyl 2-bromopropionate | Methyl Acrylate | CuBr/PMDETA | 90 | 25,000 | 1.15 |
| Ethyl 2-chloropropionate | Methyl Acrylate | CuCl/PMDETA | 90 | 23,500 | 1.20 |
| This compound (Expected) | Methyl Acrylate | CuCl/PMDETA | 90 | ~24,000 | ~1.2-1.3 |
This table is illustrative and based on general principles of ATRP. Mₙ represents the number-average molecular weight, and PDI is the polydispersity index.
Applications in Controlled Polymer Architecture Synthesis (e.g., Star Polymers)
The ability to initiate polymerization from a specific point makes this compound and similar initiators valuable for the synthesis of complex polymer architectures, such as star polymers. Star polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. The "core-first" method is a common approach for synthesizing star polymers, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. iarjset.com
While this compound itself is a monofunctional initiator, multifunctional initiators based on the 2-chloropropionate structure have been successfully employed. For instance, a four-arm initiator, pentaerythritol (B129877) tetrakis(2-chloropropionate), has been used to synthesize four-arm star polymers of polystyrene and poly(lauryl methacrylate) via ATRP. iarjset.com In this approach, each of the four 2-chloropropionate groups on the initiator molecule initiates the growth of a polymer arm.
The synthesis of a four-arm star polymer using a tetrafunctional 2-chloropropionate initiator can be outlined as follows:
Initiator: Pentaerythritol tetrakis(2-chloropropionate)
Monomer: Styrene or Lauryl Methacrylate
Catalyst System: CuBr with a suitable ligand (e.g., PMDETA or N-(n-octyl)-2-pyridinemethanimine)
Reaction: The four initiating sites on the core molecule are activated by the copper catalyst, leading to the simultaneous growth of four polymer arms.
The resulting star polymers exhibit unique properties compared to their linear counterparts, such as lower solution viscosity and a higher density of functional end groups.
A representative summary of the synthesis of a four-arm star polystyrene is presented in the table below.
| Monomer | Initiator | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI |
| Styrene | Pentaerythritol tetrakis(2-chloropropionate) | 200:1:4:4 | 6 | 65 | 15,200 | 1.35 |
This data is based on findings from the synthesis of star polymers using a similar tetrafunctional initiator. iarjset.com
Other Notable Reactivity Profiles and Derivatizations
Beyond its primary role in ATRP, the chemical structure of this compound allows for other chemical transformations, primarily involving the ester and the alkyl chloride functionalities.
The ester group can undergo hydrolysis under acidic or basic conditions to yield 2-chloropropionic acid and octanol. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts.
The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions. Strong nucleophiles can displace the chloride ion, leading to the formation of various derivatives. For example, reaction with an amine could yield an amino ester, while reaction with a thiol could produce a thioether ester. These derivatization reactions open up possibilities for synthesizing a range of functional molecules.
Advanced Spectroscopic and Chromatographic Characterization of Octyl 2 Chloropropanoate
Vibrational Spectroscopy (e.g., FTIR) for Molecular Structure and Functional Group Elucidation
Fourier Transform Infrared (FTIR) spectroscopy of Octyl 2-chloropropanoate reveals characteristic vibrational frequencies that confirm its molecular structure and the presence of key functional groups. The spectrum is dominated by strong absorptions corresponding to the ester functional group and the alkyl chains.
A prominent and sharp absorption band is observed in the region of 1750-1735 cm⁻¹ , which is indicative of the C=O stretching vibration of the saturated ester carbonyl group. The presence of the electronegative chlorine atom on the α-carbon can slightly shift this frequency.
The C-O stretching vibrations of the ester group typically produce two bands. An asymmetric stretching band for the C-O-C linkage is expected around 1300-1200 cm⁻¹ , and a symmetric stretching band is anticipated in the 1100-1000 cm⁻¹ region. These bands are crucial for identifying the ester functionality.
Stretching vibrations of the C-H bonds in the octyl chain and the propanoate moiety are observed as strong, sharp peaks in the 3000-2850 cm⁻¹ range. Specifically, asymmetric and symmetric stretching of CH₂ and CH₃ groups fall within this region. Corresponding C-H bending vibrations are found at approximately 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ .
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2850 | C-H stretch | Alkyl (CH₂, CH₃) |
| 1750-1735 | C=O stretch | Ester |
| 1470-1450 | C-H bend | Alkyl (CH₂, CH₃) |
| 1300-1200 | C-O stretch (asymmetric) | Ester |
| 1100-1000 | C-O stretch (symmetric) | Ester |
| 850-550 | C-Cl stretch | Alkyl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound and assessing its purity. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound can be predicted based on the analysis of similar structures. The signals for the protons in the octyl chain will appear in the upfield region. The terminal methyl group (CH₃) of the octyl chain is expected to produce a triplet at approximately 0.9 ppm . The methylene (B1212753) groups (CH₂) of the octyl chain will show a complex multiplet pattern between 1.2-1.7 ppm , with the exception of the methylene group attached to the ester oxygen (OCH₂). This OCH₂ group is deshielded by the electronegative oxygen and will appear as a triplet further downfield, around 4.1-4.2 ppm .
On the propanoate portion of the molecule, the methyl group (CH₃) adjacent to the chiral center will appear as a doublet around 1.7-1.8 ppm due to coupling with the single proton on the chiral carbon. The proton on the chiral carbon (CHCl) is significantly deshielded by both the adjacent chlorine atom and the carbonyl group, and is expected to resonate as a quartet at approximately 4.4-4.5 ppm .
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the ester is the most deshielded and will appear in the range of 168-172 ppm . The carbon atom bonded to the chlorine (CHCl) will be found around 55-60 ppm . The carbon of the methylene group attached to the ester oxygen (OCH₂) is expected at approximately 65-70 ppm .
The carbons of the octyl chain will appear in the upfield region, with the terminal methyl carbon at around 14 ppm . The other methylene carbons of the octyl chain will resonate between 22-32 ppm . The methyl carbon of the propanoate moiety will be found in the range of 20-25 ppm .
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) | Assignment |
| 4.4-4.5 (q) | -CHCl | 168-172 | C=O |
| 4.1-4.2 (t) | -OCH₂- | 65-70 | -OCH₂- |
| 1.7-1.8 (d) | -CHCl-CH₃ | 55-60 | -CHCl |
| 1.2-1.7 (m) | -(CH₂)₆- | 20-32 | Alkyl Chain & -CHCl-CH₃ |
| 0.9 (t) | -CH₂-CH₃ | 14 | -CH₂-CH₃ |
Mass Spectrometry (e.g., GC-MS) for Volatile and Semi-Volatile Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which aids in its identification.
The electron ionization (EI) mass spectrum of this compound is not expected to show a strong molecular ion peak (M⁺) due to the lability of the ester and the presence of the halogen. The fragmentation pattern will be characteristic of long-chain esters and alkyl halides.
A common fragmentation pathway for esters is the McLafferty rearrangement , which would result in the loss of an octene molecule (C₈H₁₆) and the formation of a charged fragment corresponding to 2-chloropropanoic acid.
Another significant fragmentation is the alpha-cleavage on either side of the carbonyl group. Cleavage between the carbonyl carbon and the oxygen of the octyl group would generate an acylium ion, [CH₃CHClCO]⁺ . The presence of chlorine can be identified by the characteristic isotopic pattern of the fragment ions containing it (a ratio of approximately 3:1 for ³⁵Cl and ³⁷Cl isotopes).
Fragmentation of the octyl chain is also expected, leading to a series of alkyl fragments separated by 14 mass units (corresponding to CH₂ groups). A prominent peak at m/z 112, corresponding to the octyl cation [C₈H₁₇]⁺, may also be observed.
Interactive Data Table: Predicted Key Mass Fragments for this compound
| m/z | Fragment Ion | Fragmentation Pathway |
| M⁺ | [C₁₁H₂₁ClO₂]⁺ | Molecular Ion (likely weak) |
| M - C₈H₁₆ | [C₃H₅ClO₂]⁺ | McLafferty Rearrangement |
| [CH₃CHClCO]⁺ | Acylium Ion | Alpha-cleavage |
| [C₈H₁₇]⁺ | Octyl Cation | Cleavage of ester bond |
| Series | [CₙH₂ₙ₊₁]⁺ | Fragmentation of octyl chain |
Chiral Chromatographic Techniques for Enantiomeric Purity Determination
This compound possesses a chiral center at the second carbon of the propanoate moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography utilizing a chiral stationary phase (CSP) is a well-established method for the separation of volatile enantiomers. For the analysis of this compound, a capillary column coated with a derivatized cyclodextrin (B1172386), such as octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) or similar, would be effective. free.fr
The separation mechanism relies on the differential interaction between the two enantiomers and the chiral stationary phase. These interactions, which can include inclusion complexation, dipole-dipole interactions, and hydrogen bonding, lead to different retention times for the (R)- and (S)-enantiomers, allowing for their baseline separation and quantification. The elution order of the enantiomers can be dependent on the specific chiral stationary phase and the analytical conditions, such as temperature. free.fr
Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Quantification
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to high-performance liquid chromatography (HPLC). SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic modifier like methanol (B129727) or ethanol.
For the enantiomeric analysis of this compound, a chiral stationary phase, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives), would be employed. The enantiomers will exhibit different affinities for the CSP in the supercritical fluid mobile phase, leading to their separation. The use of SFC can lead to high-efficiency separations and is well-suited for the quantification of enantiomeric excess (e.e.). nih.gov
Gel Permeation Chromatography (GPC) for Polymer Characterization (if applicable to derivatives)
Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.org While GPC is not directly applicable to the analysis of a small molecule like this compound itself, it is an indispensable tool for the characterization of polymers derived from it.
Alkyl 2-haloalkanoates are known to function as effective initiators in controlled/living radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). For instance, ethyl 2-chloropropionate has been successfully used as an initiator for the synthesis of various polymers. sigmaaldrich.com By analogy, this compound could be employed to initiate the polymerization of a wide range of monomers, creating polymers with a terminal this compound group or, more commonly, where the octyl propanoate portion is cleaved off, and the 2-chloro group initiates the chain growth.
Should this compound be used as an initiator, GPC would be the primary method to analyze the resulting polymer derivatives. The technique separates polymer chains based on their hydrodynamic volume in solution. wikipedia.org Larger molecules, which are excluded from the pores of the chromatography column packing material, elute first, while smaller molecules, which can penetrate the pores, elute later. lcms.cz
The data obtained from GPC analysis provides critical information about the polymer's properties:
Number Average Molecular Weight (Mn): The total weight of all the polymer chains in a sample, divided by the total number of polymer chains.
Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. wikipedia.org In a controlled polymerization initiated by a compound like this compound, a low PDI (typically < 1.5) would be expected, indicating a successful and well-controlled reaction.
The typical GPC setup for analyzing such polymer derivatives would involve dissolving the polymer in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or 1,2,4-trichlorobenzene (B33124) (TCB) for polyolefins at high temperatures, and pumping it through a column packed with porous gel beads. wikipedia.orgchromatographyonline.com A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. lcms.cz
Table 1: GPC Parameters for Analysis of Polymer Derivatives
| Parameter | Description | Typical Value/Setup |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system configured for GPC | Agilent 1260 Infinity GPC/SEC System or similar |
| Columns | Series of columns with different pore sizes to cover a wide molecular weight range | PLgel MIXED-B or similar |
| Mobile Phase | Solvent appropriate for the polymer (e.g., THF, TCB) | Flow Rate: 1.0 mL/min |
| Temperature | Controlled to ensure polymer solubility and consistent viscosity | e.g., 30-50 °C for many polymers; up to 150 °C for polyolefins. chromatographyonline.compolymerchar.com |
| Detector | Refractive Index (RI), Infrared (IR), or Light Scattering (LS) | RI is common for concentration determination. |
| Calibration | Performed using polymer standards of known molecular weight (e.g., polystyrene) | Universal calibration can be used with viscosity data. wikipedia.org |
Emerging Chiral Spectroscopic Methods (e.g., Rotational Spectroscopy)
This compound possesses a chiral center at the C2 carbon of the propanoate moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-Octyl 2-chloropropanoate). Differentiating and quantifying these enantiomers is critical, and emerging chiroptical techniques offer powerful capabilities beyond traditional methods.
Rotational Spectroscopy , also known as microwave spectroscopy, is a high-resolution gas-phase technique that provides exquisitely detailed information about the three-dimensional structure of a molecule. nih.gov It measures the transitions between quantized rotational energy levels of molecules. Because the rotational constants (A, B, and C) are inversely proportional to the molecule's moments of inertia, the resulting spectrum is a unique fingerprint of the molecule's specific 3D structure and mass distribution. nih.gov
While standard rotational spectroscopy cannot distinguish between enantiomers (as they have identical moments of inertia), several advanced variations have been developed to enable chiral analysis:
Chiral Tagging Rotational Spectroscopy: In this method, the chiral molecule of interest is complexed with a chiral "tag" molecule of a known absolute configuration. nih.gov This interaction forms two different diastereomeric complexes (e.g., R-molecule with R-tag, and S-molecule with R-tag). Diastereomers have different 3D structures and therefore different moments of inertia, resulting in distinct and readily differentiable rotational spectra. nih.gov This allows for the unambiguous determination of the absolute configuration of the target molecule.
Microwave Three-Wave Mixing (M3WM): This coherent, non-linear technique is a powerful method for chiral differentiation. desy.de It uses a sequence of microwave pulses to generate a rotational coherence signal. The phase of this signal is opposite for the two enantiomers, allowing for their direct distinction and the determination of enantiomeric excess (ee) in a mixture. desy.de
Chiral Rotational Spectroscopy (CRS): This newer technique involves illuminating the sample molecules with circularly polarized light, which induces small shifts in their rotational energy levels. aps.orgleadingedgeonly.com Crucially, these shifts are of opposite sign for opposite enantiomers. Microwaves are then used to measure these shifts in the rotational spectrum. This allows for the differentiation of enantiomers and can provide a strong signal even for a racemic (50:50) mixture. aps.org
These gas-phase methods offer significant advantages because they probe isolated molecules under collision-free conditions, simplifying complex spectra and allowing for very precise structural determination. nih.gov They are highly sensitive to subtle structural changes, including isotopic substitution. nih.gov
Vibrational Circular Dichroism (VCD) is another powerful chiroptical spectroscopy technique. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting spectrum provides a unique fingerprint of a chiral molecule's absolute configuration and its conformation in solution. mdpi.com By comparing the experimental VCD spectrum of this compound to spectra predicted by density functional theory (DFT) calculations, its absolute configuration could be definitively assigned. mdpi.com
Table 2: Comparison of Emerging Chiral Spectroscopic Methods
| Method | Principle | Sample Phase | Key Information Obtained |
|---|---|---|---|
| Chiral Tagging Rotational Spectroscopy | Formation of diastereomeric complexes with a chiral tag, which have distinct rotational spectra. nih.gov | Gas | Absolute configuration. nih.gov |
| Microwave Three-Wave Mixing (M3WM) | Non-linear interaction with microwave fields produces a signal with an enantiomer-dependent phase. desy.de | Gas | Enantiomeric excess, absolute configuration. desy.de |
| Chiral Rotational Spectroscopy (CRS) | Circularly polarized light induces enantiomer-specific shifts in rotational energy levels. aps.org | Gas | Enantiomeric excess, orientated chiroptical information. aps.orgleadingedgeonly.com |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational modes. mdpi.com | Solution, Liquid, Solid | Absolute configuration, conformational analysis in solution. mdpi.com |
Computational and Theoretical Investigations of Octyl 2 Chloropropanoate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions at the atomic level. These methods can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby predicting the most likely reaction pathways.
For a reaction involving Octyl 2-chloropropanoate, such as its hydrolysis or synthesis, DFT calculations can provide critical data on the energetics of the process. For instance, in the context of its synthesis via esterification of 2-chloropropanoic acid with octanol, DFT could be used to model the transition state of the reaction, helping to understand the factors that influence the reaction rate.
Table 1: Representative Theoretical Energy Profile Data for a Generic Ester Hydrolysis Reaction Pathway
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Ester + H₂O) | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Tetrahedral Intermediate | +5.7 |
| 4 | Transition State 2 | +12.8 |
| 5 | Products (Acid + Alcohol) | -2.5 |
Note: This data is illustrative for a generic ester hydrolysis and not specific to this compound.
Molecular Modeling of Enzyme-Substrate and Catalyst-Substrate Interactions
The stereoselective synthesis and resolution of chiral compounds like this compound are often achieved using enzymes, particularly lipases. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding the interactions between the substrate and the enzyme's active site, which govern the enantioselectivity of the reaction.
Molecular docking can predict the preferred binding orientation of the (R)- and (S)-enantiomers of this compound within the active site of a lipase (B570770). These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize one diastereomeric transition state over the other.
Molecular dynamics simulations can further provide a dynamic picture of the enzyme-substrate complex, allowing for the observation of conformational changes in both the enzyme and the substrate over time dtu.dkresearchgate.netfrontiersin.orgnih.gov. This can help to identify the structural determinants of enantioselectivity. For example, MD simulations have been used to study the behavior of lipases in different organic solvents, which is crucial for optimizing reaction conditions for transesterification reactions dtu.dkfrontiersin.org.
In the case of the enzymatic resolution of related 2-chloropropionate esters, modeling has shown that the differential binding of the enantiomers in the active site of lipases like Candida antarctica lipase B (CALB) is responsible for the observed enantioselectivity. The size and shape of the active site pocket, along with the specific amino acid residues, dictate which enantiomer can form a more stable transition state complex for hydrolysis or transesterification.
Table 2: Illustrative Molecular Docking Results for Enantiomers of an Alkyl 2-chloropropanoate in a Lipase Active Site
| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues |
| (R)-enantiomer | -6.8 | Ser105, Trp104, His224 |
| (S)-enantiomer | -5.2 | Ser105, Ala225 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Statistical Analysis and Prediction of Enantioselectivity and Reactivity Profiles
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. In the context of this compound, a QSAR model could be developed to predict the enantioselectivity of its enzymatic resolution based on various molecular descriptors.
These descriptors can be calculated from the molecule's 2D or 3D structure and can include steric, electronic, and hydrophobic parameters. By building a model based on a training set of related esters with known enantioselectivities, it becomes possible to predict the enantiomeric excess (ee) that would be achieved for this compound under similar conditions.
While a specific QSAR model for the enantioselectivity of alkyl 2-chloropropanoates is not reported in the provided search results, the methodology has been successfully applied to various other systems. For instance, 2D-QSAR models have been developed to predict the antiproliferative activity of other series of organic compounds nih.gov. This demonstrates the potential of statistical modeling in predicting the behavior of new compounds based on existing data.
Rational Design Principles for Stereoselective Processes
The insights gained from computational and theoretical investigations can be harnessed for the rational design of catalysts and processes for the stereoselective synthesis of compounds like this compound. By understanding the key factors that govern enantioselectivity, it is possible to design catalysts or modify enzymes to enhance their performance.
For example, if molecular modeling reveals that a specific amino acid residue in a lipase's active site hinders the binding of the desired enantiomer, site-directed mutagenesis could be used to replace that residue with a smaller one, thereby creating more space and potentially increasing the enantioselectivity.
Similarly, in the realm of chemical catalysis, computational chemistry can guide the design of chiral ligands for metal complexes that can effectively differentiate between the two enantiomers of a prochiral precursor to this compound mdpi.comsoton.ac.ukmdpi.comresearchgate.net. DFT calculations can be used to predict the transition state energies for reactions with different ligand structures, allowing for the in silico screening of potential catalysts before their synthesis and experimental testing. This approach accelerates the discovery of new and more efficient stereoselective catalysts.
Applications in Advanced Materials Science and Chiral Chemical Synthesis
Octyl 2-chloropropanoate as a Chiral Building Block in Organic Chemistry
In the field of organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its stereochemistry. Chiral building blocks, or synthons, are enantiomerically enriched molecules that can be incorporated into a larger molecular framework, thereby transferring their chirality to the final product.
This compound, available in both (R) and (S) enantiomeric forms, serves as a versatile chiral building block. The presence of the chlorine atom at the stereogenic center allows for a variety of stereospecific nucleophilic substitution reactions. This enables the introduction of a wide range of functional groups with retention or inversion of configuration, depending on the reaction mechanism and the choice of nucleophile. For instance, the substitution of the chloro group can lead to the formation of chiral amino acids, hydroxy acids, or other valuable intermediates.
The octyl ester group, while seemingly a simple alkyl chain, can influence the solubility and reactivity of the molecule, making it compatible with a range of reaction conditions and solvent systems. This is particularly advantageous in multi-step syntheses where solubility can be a critical factor. The use of closely related compounds, such as methyl 2-chloropropionate, as a source of chirality in the synthesis of complex molecules has been documented, highlighting the potential of this class of compounds as valuable chiral synthons. researchgate.net
Development of Specialty Polymers and Controlled Macromolecular Architectures
The precise control over polymer architecture, including molecular weight, polydispersity, and topology, is a central theme in modern polymer science. Such control allows for the tailoring of material properties for specific applications. This compound has potential applications in this field, particularly as an initiator for controlled radical polymerization and in the synthesis of complex macromolecular structures like star-shaped polymers.
Initiators for Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers. researchgate.net ATRP relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. sigmaaldrich.com The initiator in ATRP is typically an alkyl halide, and its structure dictates the initiating fragment of the polymer chain.
Given its structure as an alkyl halide, this compound is a potential initiator for ATRP. The carbon-chlorine bond can be homolytically cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)/L) to generate a radical that can then initiate the polymerization of a wide range of vinyl monomers. The rate of initiation is a crucial factor in achieving a narrow molecular weight distribution, and it is influenced by the structure of the initiator. cmu.edu While the use of this compound as an ATRP initiator is not extensively documented in publicly available literature, a related compound, methyl 2-chloropropionate, has been successfully employed as an initiator for the ATRP of N-isopropylacrylamide, demonstrating the viability of α-chloroesters in initiating controlled polymerizations. google.com
The octyl group in this compound could offer specific advantages, such as improved solubility of the initiator in nonpolar monomers or the introduction of a hydrophobic end-group to the resulting polymer chain, which could be desirable for applications in self-assembly and surface modification.
Synthesis of Star-Shaped Polymers
Star-shaped polymers are a class of branched macromolecules consisting of multiple linear polymer chains, or "arms," radiating from a central core. islandscholar.ca This unique topology imparts interesting properties, such as lower solution viscosity and a higher density of functional groups at the periphery compared to their linear analogues of similar molecular weight.
The synthesis of star polymers can be achieved through various methods, including the "arm-first" and "core-first" approaches. In the context of ATRP, a multifunctional initiator can be used in a "core-first" approach to simultaneously grow multiple polymer arms. While there is no direct literature citing the use of a multifunctional core derived from this compound, the principles of ATRP allow for the design of such initiators. For example, a central molecule functionalized with multiple 2-chloropropanoate groups could serve as a core from which polymer arms are grown.
Alternatively, in an "arm-first" approach, linear polymer chains with a reactive end-group are synthesized and then attached to a multifunctional core. If this compound were used as an initiator to produce linear polymer chains, these could potentially be coupled to a suitable core molecule to form a star polymer. The synthesis of miktoarm star copolymers, where the arms are of different chemical compositions, has been demonstrated using a combination of polymerization techniques, including ATRP. nih.gov
Strategies for Chiral Separation and Enantiopurification Technologies
The separation of enantiomers is a critical process in the production of single-enantiomer drugs and other chiral compounds. Chiral chromatography is a powerful technique for achieving this separation, and it relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). eijppr.com this compound can be relevant in this field both as a target for separation and potentially as a component in the design of chiral selectors.
Utilization in Chiral Stationary Phases for Chromatography
Chiral stationary phases are the heart of chiral liquid chromatography and gas chromatography systems. chromatographyonline.com They are typically composed of a chiral selector immobilized onto a solid support, such as silica (B1680970) gel. nih.gov The chiral selector is responsible for the enantioselective interactions that lead to the separation of enantiomers.
While there is no direct evidence of this compound being used as a chiral selector itself, its structural motifs could be incorporated into the design of novel CSPs. For instance, derivatives of this compound could be synthesized and then covalently bonded to a support material. The chiral center and the surrounding functional groups would then be available to interact differently with the enantiomers of a racemic analyte. The principles of designing CSPs often involve creating a combination of interaction sites, such as hydrogen bonding, π-π stacking, and steric hindrance, to achieve effective chiral recognition. chromatographyonline.com
Design of Chiral Supramolecular Receptors (e.g., Cyclodextrin (B1172386) Derivatives) for Enantioselective Sensing
Beyond preparative separation, the analytical detection and quantification of enantiomers are crucial for quality control and research. Enantioselective sensing relies on the ability of a chiral receptor to bind preferentially to one enantiomer over the other, leading to a measurable signal change. researchgate.net Cyclodextrins, which are chiral, cyclic oligosaccharides, are widely used as supramolecular hosts for the enantioselective recognition of guest molecules. mdpi.com
The interaction of the closely related methyl 2-chloropropionate with cyclodextrin derivatives has been studied, demonstrating that these chiral hosts can indeed differentiate between the enantiomers of this compound. capes.gov.br The study revealed that the (S)-enantiomer formed a more stable complex with a specific hydrophobic cyclodextrin derivative. This enantioselective recognition is driven by a combination of hydrophobic interactions, where the alkyl and chloro-substituted part of the molecule is included within the cyclodextrin cavity, and specific steric and electronic interactions with the cyclodextrin's chiral environment.
Given these findings, it is highly probable that this compound would also exhibit enantioselective interactions with suitably designed cyclodextrin-based receptors. The longer octyl chain would likely lead to stronger hydrophobic binding within the cyclodextrin cavity, potentially enhancing the enantioselectivity of the recognition process. This makes this compound a good candidate for the development of enantioselective sensors based on cyclodextrin derivatives, which could be used to determine the enantiomeric excess of this compound and other structurally related chiral molecules.
Role as a Key Intermediate in the Synthesis of Optically Active Compounds
This compound, as a member of the broader class of optically active 2-chloropropionic acid esters, holds a significant position as a key intermediate in the synthesis of various optically active compounds. These esters are recognized as valuable chiral building blocks, particularly in the agrochemical industry for the production of highly efficient and low-toxicity herbicides. The presence of a chiral center in these molecules makes them crucial for developing stereospecific compounds where one enantiomer exhibits the desired biological activity, while the other may be inactive or even detrimental.
The synthesis of optically active 2-chloropropionate esters, including the octyl ester, is a critical step that dictates the stereochemistry of the final product. A common and effective method for their preparation involves the reaction of corresponding optically active lactic acid esters with a chlorinating agent, such as thionyl chloride (SOCl₂). This process is noteworthy as it typically proceeds with an inversion of configuration. For instance, an L-lactic acid ester will be converted into a D-2-chloropropionic acid ester. This stereospecific transformation is vital for ensuring the high optical purity of the resulting intermediate. google.com
The general synthetic pathway can be summarized as follows: an optically active alkyl lactate (B86563) is reacted with thionyl chloride to form an intermediate chlorosulfite, which then decomposes to yield the desired optically active alkyl 2-chloropropanoate. The conditions of this reaction, including the presence of certain catalysts, can be optimized to achieve high yields and excellent enantiomeric purity, often exceeding 95%. google.com
Once synthesized, these chiral intermediates, such as this compound, are utilized in nucleophilic substitution reactions to introduce the 2-propoxy group into a larger molecular scaffold. A prime example of their application is in the synthesis of aryloxyphenoxypropionate herbicides. In these syntheses, the optically active 2-chloropropionate ester is reacted with a substituted phenol (B47542) to form the corresponding ether linkage, a key structural feature of this class of herbicides. The chirality of the starting ester is transferred to the final herbicide molecule, ensuring its high biological efficacy at lower application rates, which is both economically and environmentally advantageous. google.com
While specific research detailing the extensive use of this compound as a key intermediate for a wide array of optically active compounds is not widely documented in publicly available literature, its role can be inferred from the established chemistry of its class of compounds. The principles of stereospecific synthesis and the importance of chiral intermediates are well-established in modern organic chemistry, and optically active 2-chloropropionate esters are a clear embodiment of these principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
